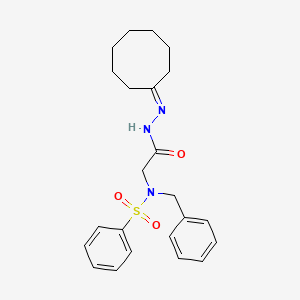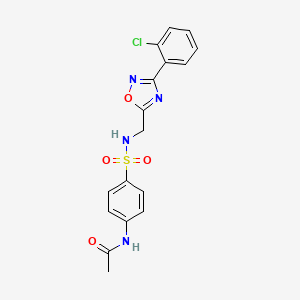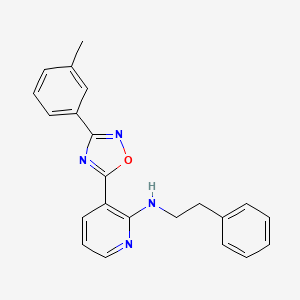![molecular formula C17H18ClNO5S B7706478 ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7706478.png)
ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate, also known as EMA, is a chemical compound that is widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents such as ethanol and dichloromethane. EMA is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mecanismo De Acción
The mechanism of action of ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and tumor growth. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has some limitations, including its relatively low solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate. One area of interest is the development of new synthetic methods for ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate that could improve its yield and purity. Another area of interest is the investigation of the potential therapeutic applications of ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanism of action of ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate and to identify potential targets for its therapeutic use.
Métodos De Síntesis
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate can be synthesized through a multi-step process involving the reaction of 2-ethyl-6-methylphenol with chlorosulfonic acid to form 2-ethyl-6-methylphenylsulfonic acid. This intermediate is then reacted with sodium hydroxide to form the corresponding sodium salt, which is subsequently reacted with 4-chlorophenoxyacetic acid ethyl ester to yield ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Propiedades
IUPAC Name |
ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-23-17(20)11-24-14-6-8-15(9-7-14)25(21,22)19-16-10-13(18)5-4-12(16)2/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKLNXXSDVHIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7706405.png)








![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706458.png)

![3-(4-fluorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706463.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7706490.png)